molecular formula C12H10FNO3 B3021417 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-94-0

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B3021417
CAS No.: 23464-94-0
M. Wt: 235.21 g/mol
InChI Key: XCFZOPRHLRLVDB-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group, which is known for its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo cyclization to form the oxazole ring, followed by further functionalization to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is unique due to the presence of both the fluorophenyl group and the oxazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFZOPRHLRLVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585426
Record name 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23464-94-0
Record name 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

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